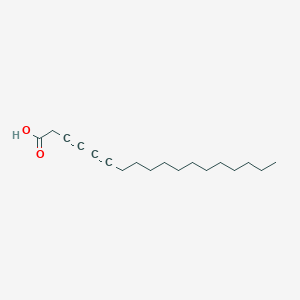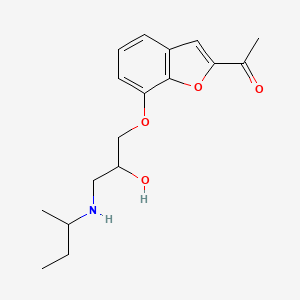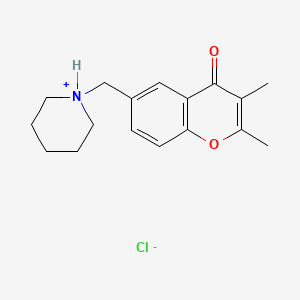
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is a synthetic organic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chromone core substituted with dimethyl groups at positions 2 and 3, and a piperidinomethyl group at position 6, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, followed by the introduction of the piperidinomethyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for mixing, heating, and cooling can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, filtration, and drying are essential to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromone core or the piperidinomethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the chromone core or the piperidinomethyl group.
Scientific Research Applications
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride involves its interaction with specific molecular targets within cells. The chromone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride can be compared with other chromone derivatives and piperidine-containing compounds:
Chromone Derivatives: Similar compounds include 3-formylchromone and 2,3-disubstituted chromones, which also exhibit diverse biological activities.
Piperidine-Containing Compounds: Piperidine derivatives such as piperidinones and spiropiperidines are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
16146-80-8 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2,3-dimethyl-6-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-12-13(2)20-16-7-6-14(10-15(16)17(12)19)11-18-8-4-3-5-9-18;/h6-7,10H,3-5,8-9,11H2,1-2H3;1H |
InChI Key |
FQKATYLDCVGHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCCCC3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


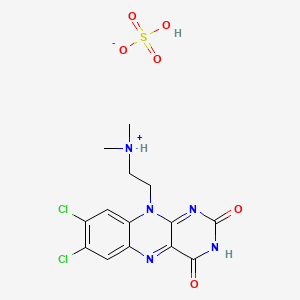

![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
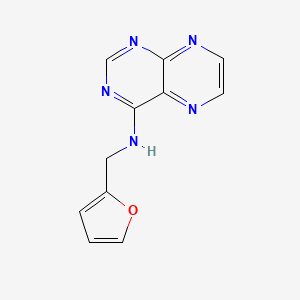
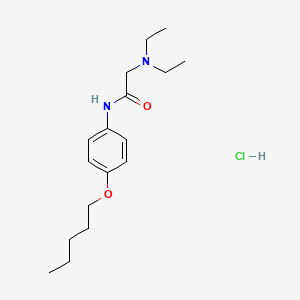
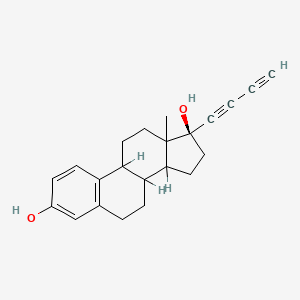
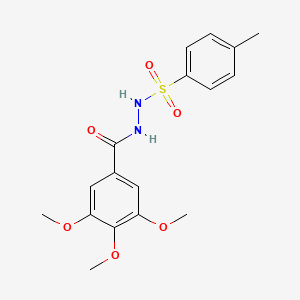
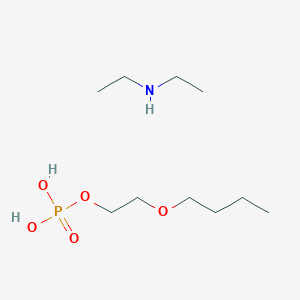
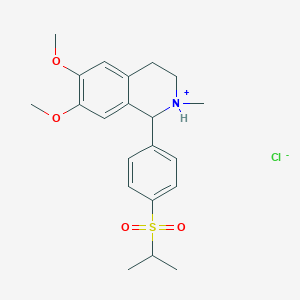

![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
